Cas no 83959-80-2 (Phenol, 3-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-)

Phenol, 3-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- structure
83959-80-2 structure
Product name:Phenol, 3-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
CAS No:83959-80-2
MF:C21H15NO2
MW:313.3493
CID:668165
PubChem ID:71414801

Phenol, 3-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
    • 3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]phenol
    • 83959-80-2
    • DTXSID70834238
    • 3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenol
    • Inchi: InChI=1S/C21H15NO2/c23-19-8-4-7-18(13-19)21-22-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14,23H
    • InChI Key: YZNOVHISUKRNDG-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)O

Computed Properties

  • Exact Mass: 313.110278721g/mol
  • Monoisotopic Mass: 313.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 46.3Ų

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